2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride
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Overview
Description
2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a benzenesulfonyl group attached to an octahydropyrrolo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves multiple steps. One common method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its complex structure and the presence of both a benzenesulfonyl group and an octahydropyrrolo[3,4-c]pyrrole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17ClN2O2S |
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Molecular Weight |
288.79 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C12H16N2O2S.ClH/c15-17(16,12-4-2-1-3-5-12)14-8-10-6-13-7-11(10)9-14;/h1-5,10-11,13H,6-9H2;1H |
InChI Key |
OVBMVFFZXDNHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1)S(=O)(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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